![molecular formula C7H9NS B12933607 (R)-2-(Thiophen-3-yl)azetidine](/img/structure/B12933607.png)
(R)-2-(Thiophen-3-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Thiophen-3-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring. Azetidines are four-membered nitrogen-containing heterocycles, and their derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-3-yl)azetidine can be achieved through several methods:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce stereoselectivity.
Cyclization Reactions: Starting from appropriate precursors such as 3-thiophenylamines and reacting them with suitable electrophiles under controlled conditions to form the azetidine ring.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include continuous flow synthesis or the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
®-2-(Thiophen-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral and Antibacterial Properties
Azetidine derivatives, including (R)-2-(Thiophen-3-yl)azetidine, have been investigated for their antiviral and antibacterial properties. The compound serves as a key intermediate in synthesizing various biologically active molecules. For instance, azetidine-based compounds have been reported to exhibit significant activity against viral infections, including HIV, by acting as peptide mimetics . Additionally, carbapenem derivatives containing the azetidine backbone are known for their potent antibacterial effects, making them critical in combating resistant bacterial strains .
1.2 Neurokinin Antagonists
Research has demonstrated that azetidine derivatives can be synthesized to develop neurokinin antagonists, which are of interest for treating conditions such as asthma and other inflammatory diseases. The synthesis of 3-amino-azetidines has been specifically highlighted for creating compounds that effectively target tachykinin receptors . The introduction of thiophene groups into the azetidine structure may enhance receptor selectivity and potency.
1.3 Improved Pharmacokinetics
Studies have shown that replacing larger ring systems with azetidine rings can lead to improved pharmacokinetic properties. For example, the incorporation of this compound into drug candidates has been linked to increased solubility and metabolic stability . This is attributed to the reduced number of rotatable bonds in azetidines compared to larger cyclic structures, which can enhance bioavailability and lower clearance rates .
Synthetic Applications
2.1 Building Blocks for Combinatorial Synthesis
This compound is utilized as a versatile building block in combinatorial chemistry. Its ability to participate in various chemical reactions allows for the rapid synthesis of diverse libraries of compounds. This capability is essential for drug discovery processes where multiple candidates must be screened for biological activity .
2.2 Functionalization Strategies
Recent advancements have focused on developing synthetic methodologies that incorporate this compound into more complex architectures. For instance, palladium-catalyzed reactions involving azetidines have been employed to create functionalized derivatives that can serve as precursors for further modifications . These functionalization strategies are crucial for tailoring compounds with specific biological activities.
Case Studies
3.1 PDE10A Inhibitors
A notable case study involves the development of novel phosphodiesterase 10A inhibitors where this compound was used as a scaffold. The introduction of this compound improved water solubility and enhanced overall potency compared to previous lead compounds . This demonstrates the compound's potential in optimizing drug candidates for neurological disorders.
3.2 Antimalarial Compounds
Another significant application is in the synthesis of antimalarial agents where azetidines are incorporated into lead structures. A recent study highlighted the successful use of this compound in synthesizing a new class of antimalarial compounds with improved efficacy against Plasmodium falciparum . This application underscores the compound's relevance in addressing global health challenges.
Mechanism of Action
The mechanism of action of ®-2-(Thiophen-3-yl)azetidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Thiophen-3-yl)azetidine: The enantiomer of the compound.
2-(Thiophen-2-yl)azetidine: A positional isomer.
2-(Furan-3-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
®-2-(Thiophen-3-yl)azetidine’s uniqueness lies in its specific chiral configuration and the presence of the thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(2R)-2-thiophen-3-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m1/s1 |
InChI Key |
FWRARJVSCZHRHW-SSDOTTSWSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CSC=C2 |
Canonical SMILES |
C1CNC1C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.